

# Predicted Mass Spectrum and Fragmentation Analysis

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Compound of Interest		
Compound Name:	2-Heptanol-d5	
Cat. No.:	B12366549	Get Quote

The mass spectrum of an analyte provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[1][2]

Molecular Ion: The molecular weight of unlabeled 2-Heptanol (C7H16O) is 116.20 g/mol .[3][4] For the deuterated analog, **2-Heptanol-d5** (C7H11D5O), the nominal mass is 121 u. The molecular ion peak (M•+) is therefore expected at m/z 121.

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1] This process is favored because it results in a resonance-stabilized oxonium ion.

- Cleavage at C2-C3: This involves the loss of the deuterated pentyl radical
   (\*CH2CH2CD2CD3). The resulting fragment is the resonance-stabilized [CH3CH=OH]+
   ion. Since this fragment contains no deuterium atoms, its m/z value is 45. This is the base
   peak in unlabeled 2-Heptanol and is predicted to be the base peak in 2-Heptanol-d5 as well.
   [3]
- Cleavage at C1-C2: This involves the loss of a methyl radical (•CH3). The resulting fragment ion, [CH(OH)CH2CH2CD2CD3]+, contains all five deuterium atoms, leading to a predicted peak at m/z 106.

Dehydration: Alcohols can also undergo fragmentation through the loss of a water molecule (M-18).[1] In the case of **2-Heptanol-d5**, this would lead to a fragment ion at m/z 103 (121 - 18).



## Data Presentation: Predicted vs. Actual Mass Spectra

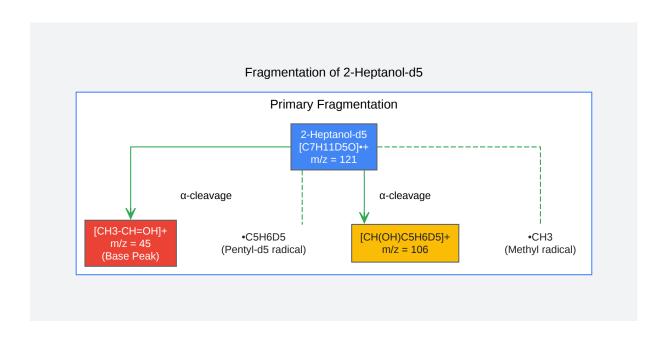
The following table summarizes the major observed ions for 2-Heptanol and the predicted major ions for **2-Heptanol-d5**.

m/z (2- Heptanol)	Relative Abundance (%)[3]	Predicted m/z (2-Heptanol- d5)	Predicted Relative Abundance (%)	lon Formula/Identi ty
116	Low / Not Observed	121	Low / Not Observed	[C7H11D5O]•+ (Molecular Ion)
-	-	106	Moderate	[C6H8D5O]+
-	-	103	Low	[C7H9D5]•+
83	18.76	83, 88	Low	[C6H11]+, [C6H6D5]+
55	24.11	55	Moderate	[C4H7]+
45	99.99	45	100	[C2H5O]+ (Base Peak)
43	12.78	43	Moderate	[C3H7]+

## **Visualization of Fragmentation Pathway**

The following diagram illustrates the primary fragmentation pathway of **2-Heptanol-d5** via alpha-cleavage.





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Caption: Predicted alpha-cleavage fragmentation of **2-Heptanol-d5**.

# Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard methodology for the analysis of **2-Heptanol-d5** using Gas Chromatography-Mass Spectrometry (GC-MS).

#### 4.1. Sample Preparation

- Standard Preparation: Prepare a stock solution of 2-Heptanol-d5 at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.
- Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation: Dilute the research sample containing **2-Heptanol-d5** with the same solvent to a concentration expected to fall within the calibration range.



• Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., 2-Octanol or a deuterated analog not present in the sample) to all standards and samples at a fixed concentration.

#### 4.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness), is suitable for separating volatile alcohols.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection:
  - Injector Temperature: 250°C
  - Injection Volume: 1 μL
  - Injection Mode: Split (e.g., 20:1 split ratio)
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase temperature at 10°C/min to 220°C.
  - Final hold: Hold at 220°C for 5 minutes.
- Mass Spectrometer Conditions:
  - Ion Source: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Source Temperature: 230°C



Quadrupole Temperature: 150°C

MS Transfer Line Temperature: 280°C

 Scan Mode: Full Scan (e.g., m/z 35-300) or Selected Ion Monitoring (SIM) for targeted quantification.

#### 4.3. Data Analysis

- Peak Identification: Identify the chromatographic peak for 2-Heptanol-d5 based on its retention time, which should be compared to that of a pure standard.
- Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum to the predicted fragmentation pattern (prominent ions at m/z 45, 106, and the molecular ion at m/z 121).
- Quantification: If performing quantitative analysis, construct a calibration curve by plotting the
  peak area ratio of the analyte to the internal standard against the concentration of the
  standards. Determine the concentration of 2-Heptanol-d5 in the research samples from this
  curve.

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